![molecular formula C18H29N2O8P B12848951 [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a carboxyl group, a trimethylazaniumyl group, and a nitrophenyl phosphate group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate typically involves multi-step organic reactions. The process begins with the preparation of the octan-2-yl backbone, followed by the introduction of the carboxyl and trimethylazaniumyl groups. The final step involves the phosphorylation of the nitrophenyl group. Specific reaction conditions, such as temperature, pH, and solvents, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The trimethylazaniumyl group may play a role in enhancing the compound’s affinity for its targets, while the nitrophenyl phosphate group can participate in phosphorylation reactions.
類似化合物との比較
Similar Compounds
- [8-Carboxy-1-(dimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate
- [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (3-nitrophenyl) phosphate
- [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-methylphenyl) phosphate
Uniqueness
[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethylazaniumyl group enhances its solubility and interaction with biological targets, while the nitrophenyl phosphate group provides versatility in chemical reactions.
特性
分子式 |
C18H29N2O8P |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
[8-carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C18H29N2O8P/c1-20(2,3)14-17(8-6-4-5-7-9-18(21)22)28-29(25,26)27-16-12-10-15(11-13-16)19(23)24/h10-13,17H,4-9,14H2,1-3H3,(H-,21,22,25,26) |
InChIキー |
XOSAFASROQYQAE-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CC(CCCCCCC(=O)O)OP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


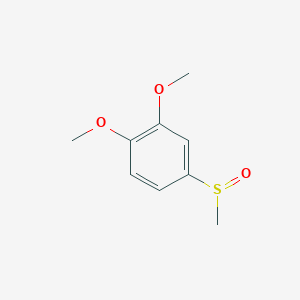

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)

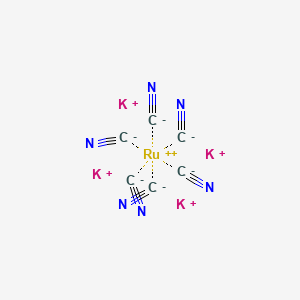
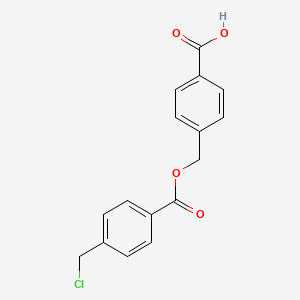
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
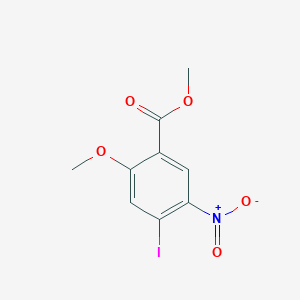
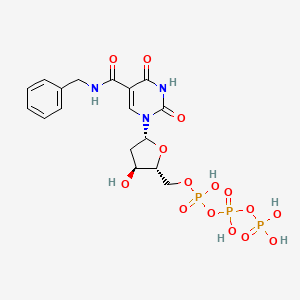
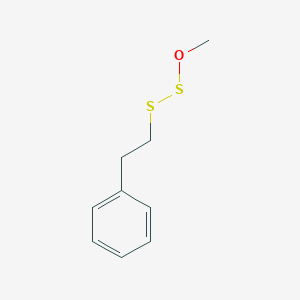
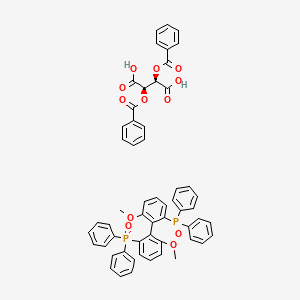

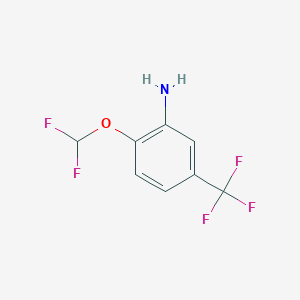
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
